molecular formula C9H9NO4 B110982 4-Acetamido-3-hydroxybenzoic acid CAS No. 10098-40-5

4-Acetamido-3-hydroxybenzoic acid

Cat. No. B110982
CAS RN: 10098-40-5
M. Wt: 195.17 g/mol
InChI Key: WEMQDIKMQHBQIC-UHFFFAOYSA-N
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Description

4-Acetamido-3-hydroxybenzoic acid is a chemical compound that has been studied for its potential applications in various fields, including medicine and polymer synthesis. Although the provided papers do not directly discuss 4-Acetamido-3-hydroxybenzoic acid, they do provide insights into related compounds and their synthesis, properties, and applications, which can be extrapolated to understand 4-Acetamido-3-hydroxybenzoic acid.

Synthesis Analysis

The synthesis of related compounds, such as 4-hydroxybenzoic acid derivatives, involves condensation reactions using carboxylic acid anhydrides, acid chlorides, and diphenylcarbonate . For instance, the bulk condensation of 4-hydroxybenzoic acid with acetic anhydride yields high molecular weight poly(4-hydroxybenzoate)s with high degrees of polymerization . Similarly, the synthesis of 4-acetamido-2-ethoxybenzoyl hydrazine, a derivative, is achieved by reacting hydrazine with methyl 4-acetamido-2-ethoxybenzoate, followed by condensation with different aldehydes . These methods could potentially be adapted for the synthesis of 4-Acetamido-3-hydroxybenzoic acid.

Molecular Structure Analysis

The molecular structure of a related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been analyzed, revealing that it crystallizes as hydrogen-bonded dimers with specific dihedral angles for its substituent groups . This information suggests that 4-Acetamido-3-hydroxybenzoic acid may also form specific molecular arrangements influenced by its functional groups, which could affect its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactions involving 4-hydroxybenzoic acid derivatives are diverse. For example, the kinetics of 4-acetoxybenzoic acid synthesis from 4-hydroxybenzoic acid using acetic anhydride has been studied, providing insights into the reaction mechanism and rate . This knowledge can be useful in optimizing the synthesis of 4-Acetamido-3-hydroxybenzoic acid by understanding the factors that influence its reaction rates and yields.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzoic acid derivatives are influenced by their molecular structures. For instance, the substituted poly(4-hydroxybenzoate)s synthesized from various 4-hydroxybenzoic acids exhibit different degrees of crystallinity and thermal stability, as indicated by differential scanning calorimetry and thermogravimetric analyses . Additionally, the pseudopolymorphs of a hydroxybenzoic acid derivative demonstrate the influence of solvent molecules on the formation of hydrogen-bonded network structures in the solid state . These findings suggest that the physical and chemical properties of 4-Acetamido-3-hydroxybenzoic acid would also be affected by its specific substituents and the conditions under which it is synthesized and crystallized.

Scientific Research Applications

Antibacterial Properties

4-Acetamido-3-hydroxybenzoic acid and its derivatives have been studied for their antibacterial properties. Bulbiferates A and B, derivatives of 3-acetamido-4-hydroxybenzoate, isolated from Microbulbifer sp., demonstrated antibacterial activity against Escherichia coli and methicillin-sensitive Staphylococcus aureus (Jayanetti et al., 2019).

Industrial Applications

4-Hydroxybenzoic acid, a related compound, serves as a versatile intermediate for producing value-added bioproducts used in various industries, including food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).

Polymer Synthesis

Hydroxybenzoic acid derivatives play a significant role in polymer synthesis. Pseudopolymorphs of a derivative of 4-hydroxybenzoic acid were characterized, focusing on their self-assembly in solid lattice, which is relevant for polymer production (Jayaraman et al., 2004).

Skin Absorption and Hydrolysis

Studies on parabens, esters of 4-hydroxybenzoic acid, have investigated their dermal absorption and hydrolysis. These findings are crucial for understanding the disposition of these compounds upon dermal exposure (Jewell et al., 2007).

Biochemical Characterization

4-Hydroxybenzoic acid's biochemical properties have been explored, such as its hydroxylation by Corynebacterium glutamicum, which uses it as a carbon source (Huang et al., 2008).

Food Safety Analysis

Parabens, derivatives of 4-hydroxybenzoic acid, have been analyzed in food products using techniques like HPLC–MS/MS. This research is crucial for food safety and quality control (Cao et al., 2013).

Platform for Production of Hydroxybenzoic Acids

Corynebacterium glutamicum has been developed as a platform for the production of hydroxybenzoic acids, demonstrating the microbial potential in producing these compounds (Kallscheuer & Marienhagen, 2018).

Synthesis Kinetics

The kinetics of synthesizing 4-acetoxybenzoic acid, a derivative, has been investigated, providing valuable information for its production and use in high-temperature polymers (Vora et al., 2003).

properties

IUPAC Name

4-acetamido-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5(11)10-7-3-2-6(9(13)14)4-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMQDIKMQHBQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329643
Record name 4-acetamido-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-3-hydroxybenzoic acid

CAS RN

10098-40-5
Record name 4-acetamido-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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